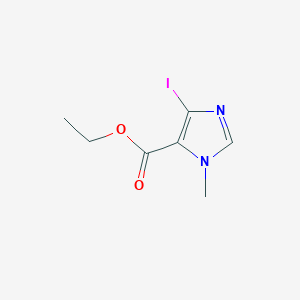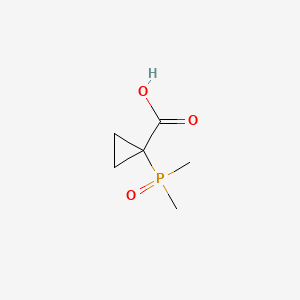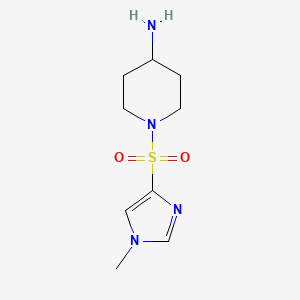![molecular formula C16H19FN2O2S B15305336 4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)
4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a diethylamino group, a fluoro substituent, and a sulfonamide group attached to a biphenyl backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The sulfonamide group is introduced by reacting the amino group with a sulfonyl chloride derivative under basic conditions.
Alkylation: The final step involves the alkylation of the amino group with diethylamine to obtain the desired compound.
Industrial Production Methods
Industrial production of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
科学研究应用
4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro and sulfonamide groups enhances its binding affinity and specificity towards these targets. Additionally, the compound may induce oxidative stress or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide
- 4-amino-N,N-diethyl-4’-chloro-[1,1’-biphenyl]-2-sulfonamide
- 4-amino-N,N-diethyl-4’-bromo-[1,1’-biphenyl]-2-sulfonamide
- 4-amino-N,N-diethyl-4’-methyl-[1,1’-biphenyl]-2-sulfonamide
Uniqueness
The unique combination of the fluoro substituent and the sulfonamide group in 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide imparts distinct chemical and biological properties compared to its analogs. The fluoro group enhances its lipophilicity and metabolic stability, while the sulfonamide group contributes to its solubility and reactivity. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H19FN2O2S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
5-amino-N,N-diethyl-2-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19FN2O2S/c1-3-19(4-2)22(20,21)16-11-14(18)9-10-15(16)12-5-7-13(17)8-6-12/h5-11H,3-4,18H2,1-2H3 |
InChI 键 |
MVAVEOGBNXNSPM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



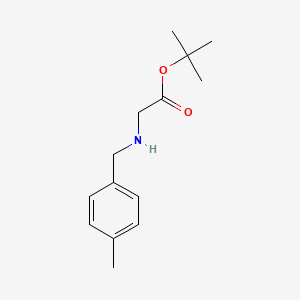

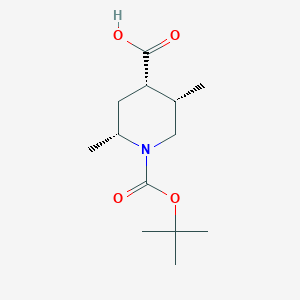
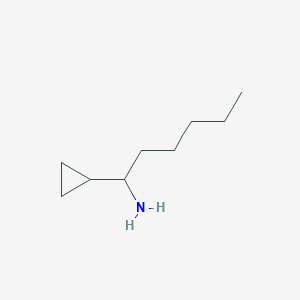
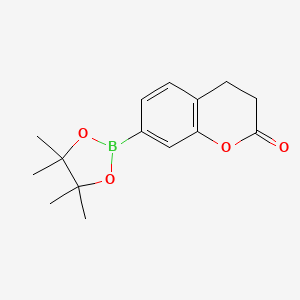
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
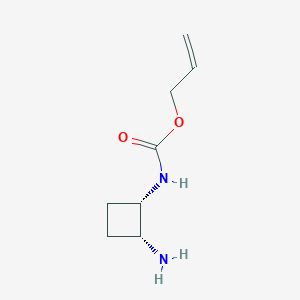
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)
